molecular formula C21H26N2O B1360478 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-19-2

2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1360478
CAS No.: 898783-19-2
M. Wt: 322.4 g/mol
InChI Key: YHSYINUUNGUDOQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound belonging to the benzophenone family. It is characterized by the presence of a benzophenone core substituted with dimethyl groups and a piperazinomethyl moiety. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Attachment of the Piperazinomethyl Moiety: The final step involves the nucleophilic substitution reaction where the piperazinomethyl group is attached to the benzophenone core. This is achieved using 4-methylpiperazine and a suitable leaving group like tosyl chloride.

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The piperazinomethyl moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to form stable complexes with biological molecules.

    Cosmetics: The compound is used as a UV-absorbing agent in sunscreens and other cosmetic products to protect the skin from harmful UV radiation.

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazinomethyl moiety allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in pharmaceutical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, used widely in organic synthesis and as a UV-absorbing agent.

    4-Methylpiperazine: A related compound used in the synthesis of pharmaceuticals.

    2,6-Dimethylbenzophenone: A similar compound with dimethyl substitutions but lacking the piperazinomethyl group.

Uniqueness

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both dimethyl and piperazinomethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

(2,6-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)21(24)19-10-5-4-9-18(19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSYINUUNGUDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643879
Record name (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-19-2
Record name Methanone, (2,6-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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